1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

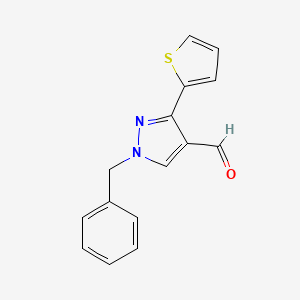

The molecular architecture of 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde is characterized by a central pyrazole ring system that serves as the core structural framework, with three distinct substituent groups positioned at specific locations. The compound possesses the molecular formula C₁₅H₁₂N₂OS, indicating the presence of fifteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom within its molecular structure. The molecular weight of this compound is established at 268.33 daltons, reflecting the cumulative mass contribution of all constituent atoms.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the official designation being 1-benzyl-3-thiophen-2-ylpyrazole-4-carbaldehyde. This nomenclature reflects the hierarchical arrangement of functional groups, where the pyrazole ring serves as the parent heterocycle, the thiophene ring is attached at the 3-position, the benzyl group is substituted at the 1-position, and the carbaldehyde functionality is located at the 4-position. The Chemical Abstracts Service registry number for this compound is 956438-63-4, providing a unique identifier for chemical database searches and regulatory documentation.

The simplified molecular-input line-entry system representation of the compound is O=Cc1cn(nc1c1cccs1)Cc1ccccc1, which encodes the complete structural information in a linear text format. This representation illustrates the connectivity between atoms and provides a computational method for structure identification and database searching. The molecular structure contains three aromatic ring systems: the five-membered pyrazole ring containing two nitrogen atoms, the five-membered thiophene ring containing one sulfur atom, and the six-membered benzene ring as part of the benzyl substituent.

Table 1: Fundamental Molecular Properties of this compound

Properties

IUPAC Name |

1-benzyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-11-13-10-17(9-12-5-2-1-3-6-12)16-15(13)14-7-4-8-19-14/h1-8,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKYAOHVKGPROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biological Activity

1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by a unique structure that integrates a benzyl group, a thienyl moiety, and a pyrazole ring with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C15H12N2OS, with a molecular weight of approximately 268.33 g/mol. The presence of the aldehyde group allows for various chemical reactivity pathways, including nucleophilic addition and oxidation reactions, while the pyrazole ring is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of 1-benzyl-4-chloromethylpyrazole with thiophene-2-carboxaldehyde. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds similar to 1-benzyl-3-thien-2-yl-1H-pyrazole have demonstrated significant antimicrobial properties. For instance, pyrazole derivatives have been reported to exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. A study highlighted the synthesis of novel pyrazole derivatives that showed promising results against these pathogens .

| Compound | Activity | Reference |

|---|---|---|

| Pyrazole Derivative A | Antibacterial against E. coli | |

| Pyrazole Derivative B | Antifungal against Aspergillus niger |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively documented. For example, certain pyrazole derivatives have been evaluated using the carrageenan-induced rat paw edema model, showing significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin . The unique structure of 1-benzyl-3-thien-2-yl-1H-pyrazole may enhance its efficacy in this area.

Anticancer Properties

Studies have indicated that pyrazole derivatives can act as effective anticancer agents by inhibiting specific cancer cell lines. Research focusing on similar compounds has shown their ability to induce apoptosis in cancer cells and inhibit tumor growth . The mechanism of action often involves interference with cellular signaling pathways critical for cancer cell survival.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using both in vitro and in vivo models. Compounds demonstrated up to 78% inhibition in inflammation models .

- Antimicrobial Screening : A group of synthesized pyrazoles was tested against multiple microbial strains, revealing significant antibacterial activity against resistant strains, reinforcing the potential application of these compounds in treating infections .

- Anticancer Evaluation : In vitro studies on various pyrazole derivatives indicated their capacity to inhibit proliferation in several cancer cell lines, suggesting a pathway for further development as anticancer agents .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds, including 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde, exhibit significant anti-inflammatory effects. A study demonstrated that certain pyrazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX enzymes leads to decreased production of prostaglandins, thereby reducing inflammation .

Table 1: Inhibition Potency of Pyrazole Derivatives

| Compound | IC50 (μM) | COX Enzyme Target |

|---|---|---|

| This compound | TBD | COX-1 / COX-2 |

| Celecoxib | 0.04 | COX-2 |

| Diclofenac | TBD | COX-1 / COX-2 |

Antimicrobial Activity

Another significant application of this compound is its antimicrobial potential. Studies have shown that pyrazole derivatives can exhibit antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| This compound | Breast Cancer | Induction of apoptosis |

| Other Derivatives | Various Types | Cell cycle arrest |

Material Science Applications

Beyond biological applications, this compound is being explored in material science for its potential use in organic electronics and as a precursor for synthesizing novel materials with specific electronic properties. Its ability to form stable complexes with metal ions may enable its use in catalysis and sensor technology.

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized several pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that the tested compounds significantly reduced inflammation compared to the control group, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various pyrazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited MIC values lower than conventional antibiotics, highlighting their potential as alternative treatments for bacterial infections.

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group undergoes selective reduction to yield primary alcohols or further functionalized derivatives:

-

Sodium borohydride (NaBH₄) reduces the aldehyde to 4-(hydroxymethyl)-1-benzyl-3-thien-2-yl-1H-pyrazole under mild conditions (0–25°C, ethanol/THF) .

-

Subsequent treatment of the hydroxymethyl derivative with thionyl chloride (SOCl₂) converts it to 4-(chloromethyl)-1-benzyl-3-thien-2-yl-1H-pyrazole, a precursor for Wittig reactions .

Example Pathway

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-Benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde | NaBH₄, EtOH, 0°C → 25°C, 2 h | 4-(Hydroxymethyl)-1-benzyl-3-thien-2-yl-1H-pyrazole | 85% |

Oxidation Reactions

The aldehyde group is oxidized to carboxylic acids under strong oxidizing conditions:

-

Potassium permanganate (KMnO₄) in aqueous pyridine converts the aldehyde to 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carboxylic acid .

-

Further esterification with ethanol/H₂SO₄ yields the corresponding ethyl ester .

Example Pathway

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | KMnO₄, H₂O-pyridine, 80°C, 4 h | 1-Benzyl-3-thien-2-yl-1H-pyrazole-4-carboxylic acid | 92% |

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

With Amines

-

Reaction with semicarbazide or thiosemicarbazide forms semicarbazones or thiosemicarbazones, respectively .

-

Schiff base formation with aromatic amines (e.g., aniline) yields imines under catalytic acidic conditions .

With Active Methylene Compounds

Example Pathway

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Malononitrile, EtOH, piperidine, reflux, 6 h | 4-(2,2-Dicyanovinyl)-1-benzyl-3-thien-2-yl-1H-pyrazole | 78% |

Cyclocondensation Reactions

Example Pathway

Friedel-Crafts Hydroxyalkylation

The aldehyde reacts with electron-rich arenes (e.g., resorcinol) in the presence of BF₃·Et₂O to form chromene derivatives .

Lateral Functionalization via Lithiation

Comparison with Similar Compounds

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

Structural Differences :

- Substituents : The benzoyl (C₆H₅CO-) group at the 1-position and phenyl (C₆H₅) at the 3-position vs. benzyl (C₆H₅CH₂-) and thien-2-yl in the target compound.

- Electronic Effects : The benzoyl group is electron-withdrawing, while benzyl is electron-donating. Thien-2-yl (electron-rich sulfur-containing heterocycle) may enhance electrophilic reactivity compared to phenyl .

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Structural Differences :

Physicochemical Impact :

3-Phenyl-1H-pyrazole-4-carbaldehyde

Structural Simplicity :

- Lacks substituents at the 1- and 3-positions, resulting in lower molecular complexity (C₁₀H₈N₂O) and reduced steric hindrance .

- Bioactivity : Similar pyrazole aldehydes are studied for antibacterial properties, though substituent variations significantly modulate efficacy .

Research Implications and Gaps

- Electronic and Steric Effects : The benzyl group’s electron-donating nature and thienyl’s sulfur atom may uniquely influence reactivity and binding in pharmacological targets compared to benzoyl/phenyl analogs.

- Biological Data Gap: No direct antioxidant or anti-inflammatory data exists for the target compound; empirical studies are needed to compare efficacy with 1-benzoyl-3-phenyl derivatives.

- Synthetic Optimization : Microwave-assisted methods (as in ) could enhance yield and purity compared to traditional reflux-based syntheses.

Q & A

Q. What are the standard synthetic routes for preparing 1-benzyl-3-thien-2-yl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation of pyrazole intermediates. For example, 1-aryl-5-chloro-pyrazole-4-carbaldehydes can be prepared by reacting 3-methyl-1-aryl-pyrazol-5(4H)-ones with POCl₃ and DMF under controlled conditions . Subsequent nucleophilic substitution with thiophene derivatives (e.g., thien-2-yl groups) in the presence of K₂CO₃ as a base catalyst yields the target compound . Key parameters include reaction temperature (80–100°C), solvent selection (DMF or DCM), and stoichiometric ratios (1:1.2 aldehyde to nucleophile).

Q. How is the structural integrity of this compound validated?

X-ray crystallography is the gold standard. Single-crystal diffraction data, refined using SHELXL (part of the SHELX suite), confirms bond lengths, angles, and stereochemistry . For example, in analogous pyrazole-4-carbaldehydes, C=O bond lengths typically range from 1.21–1.23 Å, and dihedral angles between the pyrazole ring and substituents (e.g., benzyl/thienyl) are critical for assessing planarity . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, with aldehydes showing characteristic peaks at ~1700 cm⁻¹ (IR) and δ 9.8–10.2 ppm (¹H NMR) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during nucleophilic substitution steps?

Discrepancies in yields (e.g., 40–80% in similar syntheses) often arise from substituent electronic effects or steric hindrance . For example, electron-withdrawing groups on the aryl ring may slow nucleophilic attack, requiring elevated temperatures (e.g., 120°C in DMF) . Systematic optimization involves:

- Screening bases (K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilicity.

- Using phase-transfer catalysts (e.g., TBAB) in biphasic systems.

- Adjusting solvent polarity (e.g., switching from DCM to NMP for better solubility) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR studies correlate structural features with activity. For pyrazole derivatives, key parameters include:

- Electrostatic potential maps to identify reactive sites for hydrogen bonding.

- LogP values (1.5–3.5) to optimize membrane permeability.

- Docking scores against target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) . A case study on 3-(4-bromophenyl)-1-phenyl-pyrazole-4-carbaldehyde showed a docking score of −8.2 kcal/mol against E. coli FabI, aligning with experimental MIC values of 4–8 µg/mL .

Q. What methods are used to synthesize fused heterocyclic systems from pyrazole-4-carbaldehydes?

Pyrazole-4-carbaldehydes act as precursors for annulation reactions . For example:

- Pyrazolo[3,4-c]pyrazoles : Reacting 5-azido-pyrazole-4-carbaldehydes with hydrazine hydrate in ethanol/acetic acid under reflux forms fused rings via cyclocondensation .

- Thieno[2,3-c]pyrazoles : Aldehydes undergo Knoevenagel condensation with active methylene compounds (e.g., malononitrile), followed by cyclization with Lawesson’s reagent to introduce thiophene moieties .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data for pyrazole-4-carbaldehydes?

Conflicting bond angles or torsion angles may arise from polymorphism or twinned crystals . Strategies include:

- Re-refining data with SHELXL using TWIN/BASF commands to model twinning .

- Comparing Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···O vs. π-π stacking) .

- Validating with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical geometries .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Pyrazole-4-carbaldehydes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0°C → 80°C | 65–75 | |

| Nucleophilic Substitution | Thien-2-ol, K₂CO₃, DMF, 100°C | 50–70 | |

| Knoevenagel Condensation | Malononitrile, piperidine, EtOH | 60–80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.